Cas no 338393-93-4 (N-1-(Methylamino)-2-nitrovinylguanidine)

N-1-(Methylamino)-2-nitrovinylguanidine 化学的及び物理的性質
名前と識別子
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- N-1-(Methylamino)-2-nitrovinylguanidine
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- MDL: MFCD00138364
N-1-(Methylamino)-2-nitrovinylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N149055-25mg |
N-[1-(Methylamino)-2-nitrovinyl]guanidine |
338393-93-4 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | N149055-50mg |
N-[1-(Methylamino)-2-nitrovinyl]guanidine |
338393-93-4 | 50mg |
$ 380.00 | 2022-06-03 | ||
Matrix Scientific | 164267-1g |
N-[1-(Methylamino)-2-nitrovinyl]guanidine |
338393-93-4 | 1g |
$1836.00 | 2023-09-11 | ||
Matrix Scientific | 164267-5g |
N-[1-(Methylamino)-2-nitrovinyl]guanidine |
338393-93-4 | 5g |
$7343.00 | 2023-09-11 | ||
Matrix Scientific | 164267-500mg |
N-[1-(Methylamino)-2-nitrovinyl]guanidine |
338393-93-4 | 500mg |
$918.00 | 2023-09-11 | ||
abcr | AB579711-500mg |
N-[1-(Methylamino)-2-nitrovinyl]guanidine; . |
338393-93-4 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI70935-5g |
N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |
338393-93-4 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI70935-1g |
N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |
338393-93-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
abcr | AB579711-500 mg |
N-[1-(Methylamino)-2-nitrovinyl]guanidine; . |
338393-93-4 | 500MG |
€678.60 | 2023-03-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892099-1g |
N-[(E)-1-(Methylamino)-2-nitroethenyl]guanidine |
338393-93-4 | 90% | 1g |
¥4193.0 | 2023-03-20 |
N-1-(Methylamino)-2-nitrovinylguanidine 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
N-1-(Methylamino)-2-nitrovinylguanidineに関する追加情報
Professional Introduction to N-1-(Methylamino)-2-nitrovinylguanidine (CAS No. 338393-93-4)
N-1-(Methylamino)-2-nitrovinylguanidine, a compound with the chemical identifier CAS No. 338393-93-4, is a versatile molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of N-1-(Methylamino)-2-nitrovinylguanidine consists of a guanidine core substituted with a methylamino group and a nitrovinyl moiety. This configuration imparts distinct reactivity and functionalization possibilities, which are highly advantageous for medicinal chemistry and drug design. The presence of the nitro group enhances the electrophilicity of the vinyl moiety, facilitating its participation in various organic transformations such as Michael additions, Heck reactions, and cross-coupling processes.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. N-1-(Methylamino)-2-nitrovinylguanidine has emerged as a key intermediate in the synthesis of such inhibitors due to its ability to undergo selective modifications. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that mimic natural bioactive molecules. These scaffolds are often integral to designing drugs with enhanced binding affinity and reduced toxicity profiles.
One of the most compelling aspects of N-1-(Methylamino)-2-nitrovinylguanidine is its potential application in the development of antiviral and anticancer agents. The guanidine moiety is known for its ability to interact with nucleic acids and proteins, making it an attractive component in drug discovery efforts. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Such insights have guided the optimization of its structure to improve pharmacokinetic properties and therapeutic efficacy.
The nitro group in N-1-(Methylamino)-2-nitrovinylguanidine also plays a crucial role in modulating its biological activity. Nitroaromatic compounds are well-documented for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties. By leveraging this functional group, scientists have been able to design derivatives with tailored biological responses. For example, modifications to the electron density around the nitro group can influence its redox behavior, which is critical for developing prodrugs that release active species under specific physiological conditions.
Another area where N-1-(Methylamino)-2-nitrovinylguanidine has shown promise is in the field of material science. Its ability to undergo polymerization reactions makes it a suitable monomer for creating novel polymers with unique properties. These polymers find applications in drug delivery systems, where controlled release mechanisms are essential for maximizing therapeutic outcomes. Additionally, the compound's compatibility with various polymerization techniques allows for the synthesis of hybrid materials that combine organic and inorganic functionalities.
The synthesis of N-1-(Methylamino)-2-nitrovinylguanidine involves multi-step organic transformations that highlight its synthetic versatility. Researchers have developed efficient protocols for its preparation using readily available starting materials. These methods often involve palladium-catalyzed cross-coupling reactions, which are widely employed in pharmaceutical synthesis due to their high selectivity and yield. The ability to produce this compound on scale is crucial for industrial applications and further research endeavors.
In conclusion, N-1-(Methylamino)-2-nitrovinylguanidine (CAS No. 338393-93-4) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, its role in developing next-generation therapeutics is likely to expand further, solidifying its position as a cornerstone molecule in modern chemistry.
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